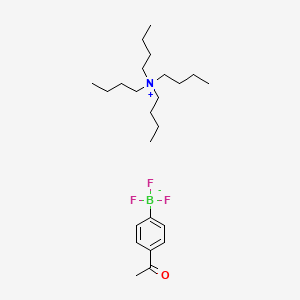

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium, commonly known as TBTB, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, non-toxic compound that is soluble in organic solvents. TBTB has been used in the synthesis of various organic compounds, as well as for the study of biochemical and physiological effects in lab experiments.

Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Cycloisomerization

The compound is relevant in the context of gold-catalyzed reactions, such as the cycloisomerization of 1,5-allenynes to produce cross-conjugated trienes. These reactions proceed through a unique mechanism involving nucleophilic addition and a subsequent hydrogen shift, demonstrating the compound's utility in facilitating complex transformations in organic synthesis (Cheong et al., 2008).

Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

Research into the electrochemical properties of tetrasubstituted tetraphenylethenes has shown the utility of derivatives in understanding electron transfer processes. These studies have implications for the design of materials with specific electronic properties, indicating the broader applicability of such compounds in materials science (Schreivogel et al., 2006).

Trifluoromethoxylation of Aliphatic Substrates

The compound is also utilized in synthetic organic chemistry, specifically in the trifluoromethoxylation of aliphatic substrates. This reaction represents a novel method for introducing trifluoromethoxy groups into organic molecules, showcasing the compound's role in expanding the toolkit for molecular synthesis (Marrec et al., 2010).

Liquid Chromatographic Determination

In analytical chemistry, the compound has been applied in the development of methodologies for the liquid chromatographic determination of organotin compounds. This application underscores its utility in enhancing detection and quantification techniques in environmental and materials science (Compañó et al., 1995).

Anti-Cancer Applications

Explorations into anti-cancer applications have been conducted, particularly in the development of gold(I) phosphine complexes for cancer treatment. These studies reveal the potential of such compounds in therapeutic contexts, indicating their significance beyond traditional chemical synthesis and into biomedicine (Reddy et al., 2017).

Organometallic Chemistry and Catalysis

In organometallic chemistry and catalysis, the compound has been implicated in reactions involving tris(pentafluorophenyl)borane, demonstrating its role in facilitating unique chemical transformations. This highlights its relevance in the development of new catalytic processes that could impact various industrial applications (Erker, 2005).

Eigenschaften

IUPAC Name |

(4-acetylphenyl)-trifluoroboranuide;tetrabutylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6(13)7-2-4-8(5-3-7)9(10,11)12/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTWGMLLLDCCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43BF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)

![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2924700.png)

![Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2924707.png)

![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)

![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924714.png)